molecular formula C15H10F3NO2 B6377224 2-Cyano-4-(4-methoxy-3-trifluoromethylphenyl)phenol CAS No. 1261901-78-3

2-Cyano-4-(4-methoxy-3-trifluoromethylphenyl)phenol

Cat. No.: B6377224
CAS No.: 1261901-78-3
M. Wt: 293.24 g/mol
InChI Key: MZTILSHZQXVSHN-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-methoxy-3-trifluoromethylphenyl)phenol is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a cyano group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-methoxy-3-trifluoromethylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-methoxy-3-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyano-4-(4-methoxy-3-trifluoromethylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Cyano-4-(4-methoxy-3-trifluoromethylphenyl)phenol exerts its effects involves interactions with molecular targets and pathways. The cyano group, methoxy group, and trifluoromethyl group can interact with various enzymes, receptors, or other biomolecules, leading to specific biological or chemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-(4-methoxyphenyl)phenol: Lacks the trifluoromethyl group.

    2-Cyano-4-(4-trifluoromethylphenyl)phenol: Lacks the methoxy group.

    4-(4-Methoxy-3-trifluoromethylphenyl)phenol: Lacks the cyano group.

Uniqueness

2-Cyano-4-(4-methoxy-3-trifluoromethylphenyl)phenol is unique due to the presence of all three functional groups (cyano, methoxy, and trifluoromethyl) on the phenyl ring. This combination of groups imparts specific chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-hydroxy-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2/c1-21-14-5-3-10(7-12(14)15(16,17)18)9-2-4-13(20)11(6-9)8-19/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTILSHZQXVSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684997
Record name 4-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-78-3
Record name 4-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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